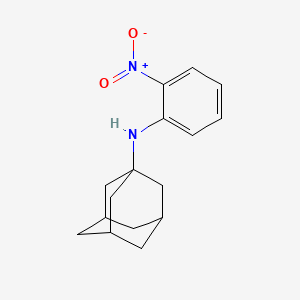

N-(2-nitrophenyl)adamantan-1-amine

Overview

Description

Scientific Research Applications

Supramolecular Complexes and Drug Modification

A study by Vícha et al. (2011) synthesized novel anilines bearing 1-adamantyl substituents, useful for drug modification, from corresponding 1-adamantyl (nitrophenyl) ketones. The host–guest systems of these prepared ligands with β-cyclodextrin (β-CD) were studied, revealing pseudorotaxane-like threaded structures, suggesting applications in drug delivery systems Vícha et al., 2011.

Nanotechnology and Drug Delivery

Iyisan et al. (2016) prepared multifunctional, pH-responsive polymersomes decorated with adamantane and azide groups for potential use as robust nanocontainers in drug delivery and microsystem devices. This study highlights the versatility of adamantane derivatives in creating responsive and multifunctional carrier systems Iyisan et al., 2016.

Noncovalent Interactions in Hybrid Derivatives

El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives, analyzing their intra- and intermolecular interactions. This research provides insights into the structural properties of adamantane derivatives, potentially informing the design of new materials or pharmaceuticals El-Emam et al., 2020.

Synthesis of Novel Schiff Bases and Amides

Zurabishvili et al. (2015) reported the synthesis of 2-(1-adamantyl)-1H-benzimidazole and its derivatives, including novel Schiff bases and amides, by condensation with aromatic aldehydes and acyl chlorides. These compounds have potential applications in the development of new medicinal compounds Zurabishvili et al., 2015.

Catalytic Reactions for Amine Synthesis

Gui et al. (2015) developed a method that links the carbon in an olefin to the nitrogen in a nitroaromatic compound, facilitating the synthesis of secondary amines. This innovative approach could streamline synthetic routes in medicinal chemistry, demonstrating the utility of adamantane derivatives in catalytic processes Gui et al., 2015.

Future Directions

Adamantane derivatives, such as N-(2-Nitrophenyl)adamantan-1-amine, have potential applications in various fields, including the synthesis of bioactive compounds, pharmaceuticals, and high-energy fuels and oils . Therefore, future research could focus on exploring these potential applications and developing more efficient synthesis methods for this compound and similar compounds.

properties

IUPAC Name |

N-(2-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-4-2-1-3-14(15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZIJTYURZGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)

![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)

![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)

![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)

![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)